Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-(phenylamino)quinoline-2-carboxylic acid with methanol in the presence of a catalyst. Various methods can be employed, including:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate the reaction, reducing the reaction time and improving yield.
Catalyst-based synthesis: Utilizing catalysts such as NaHSO₄·SiO₂, which is heterogeneous and reusable, can enhance the efficiency and environmental friendliness of the synthesis.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally benign protocols. Techniques such as solvent-free reactions, use of ionic liquids, and ultrasound-promoted synthesis are employed to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For instance, it may bind to DNA or RNA, interfering with replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate stands out due to its unique combination of a quinoline core with a phenylamino group, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 4-anilino-6-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(19-12-5-3-2-4-6-12)13-9-11(18)7-8-14(13)20-16/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAXMGJLPMCZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.